N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide
Overview
Description
N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide, also known as Bupropion, is a medication that is primarily used for the treatment of depression and smoking cessation. It belongs to the class of drugs called aminoketones and works by blocking the reuptake of dopamine and norepinephrine in the brain. Bupropion has been widely studied for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn improves mood and reduces cravings. N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide also has weak antagonistic activity at nicotinic acetylcholine receptors, which may contribute to its effectiveness in smoking cessation.
Biochemical and Physiological Effects
N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects. It has been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide has several advantages for lab experiments. It is readily available and can be easily synthesized in the lab. It has also been extensively studied, and its pharmacological properties are well understood. However, N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. Additionally, N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide has been shown to interact with other drugs, which may complicate experimental design.
Future Directions
There are several future directions for the study of N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide. One area of research is the investigation of its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of research is the development of new formulations of N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide that may improve its effectiveness and reduce its side effects. Additionally, research is needed to better understand the mechanisms of action of N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide and its interactions with other drugs.
Scientific Research Applications
N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide has been extensively studied for its therapeutic applications in the treatment of depression, anxiety, and smoking cessation. It has also been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), obesity, and seasonal affective disorder (SAD). N-(4-butylphenyl)-3-methyl-1-piperidinecarbothioamide has shown promising results in these studies and is considered an effective treatment option for these conditions.
properties
IUPAC Name |
N-(4-butylphenyl)-3-methylpiperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2S/c1-3-4-7-15-8-10-16(11-9-15)18-17(20)19-12-5-6-14(2)13-19/h8-11,14H,3-7,12-13H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWULUMDYNIAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCCC(C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-3-methylpiperidine-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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